2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

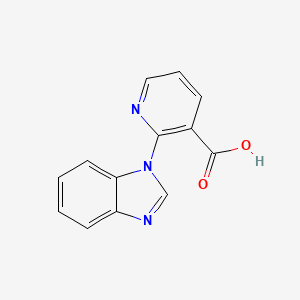

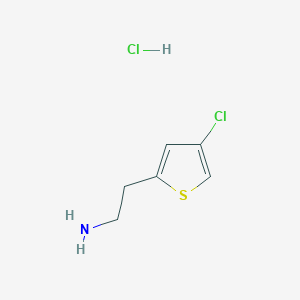

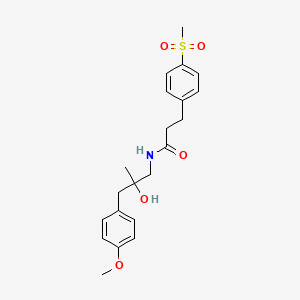

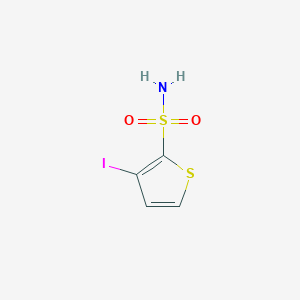

“2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 548772-42-5 . It has a molecular weight of 198.12 . The compound is typically in powder form .

Molecular Structure Analysis

The molecular structure of “2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride” can be represented by the formula C6H9Cl2NS . The average mass is 198.113 Da and the monoisotopic mass is 196.983276 Da .Physical And Chemical Properties Analysis

The compound has a melting point of 215-217°C . It has a density of 1.112 g/mL at 25°C (lit.) . The compound is typically stored at a temperature of 4°C .Scientific Research Applications

- The compound’s structural features suggest potential anti-inflammatory and analgesic properties. Researchers have investigated its effects on cyclooxygenase-2 (COX-2) inhibition, which plays a crucial role in inflammation and pain pathways .

- It serves as a precursor for creating more complex molecules, especially those containing thiazole or amine moieties .

- Researchers may explore modifications to the thiazole portion to design novel compounds with specific pharmacological activities .

- Its potential as a modulator of neurotransmission or receptor activity warrants further exploration .

Anti-Inflammatory and Analgesic Research

Organic Synthesis and Medicinal Chemistry

Thiazole Derivatives for Drug Discovery

Neuroscience and Neuropharmacology

Biological Activity Screening

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response. COX-2, in particular, is a key enzyme in the production of prostaglandins, which are lipid compounds that mediate inflammation.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2 . The inhibition of these enzymes leads to a decrease in the production of prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The compound affects the cyclooxygenase (COX) and lipoxygenase (LOX) pathways . These pathways are involved in the production of prostaglandins and leukotrienes, respectively, both of which play a role in the inflammatory response. By inhibiting COX-2 and 5-LOX, the compound reduces the production of these inflammatory mediators.

Pharmacokinetics

The compound’s effectiveness in in vivo studies suggests it has suitable absorption, distribution, metabolism, and excretion properties for therapeutic use .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins and leukotrienes, leading to a decrease in inflammation . This makes the compound potentially useful in the treatment of conditions characterized by inflammation.

properties

IUPAC Name |

2-(4-chlorothiophen-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS.ClH/c7-5-3-6(1-2-8)9-4-5;/h3-4H,1-2,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBAGNHUBFNJIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Cl)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2399180.png)

![3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B2399184.png)

![4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399189.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2399190.png)

![1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2399193.png)

![2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2399196.png)

![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2399197.png)

![Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate](/img/structure/B2399198.png)

![N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2399200.png)